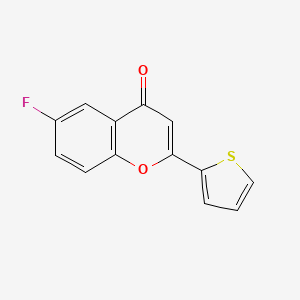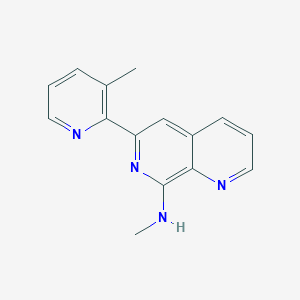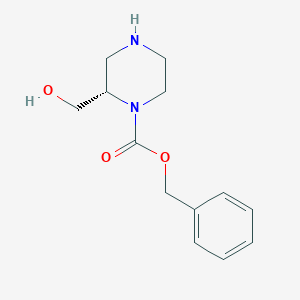
Methyl 2-phenyl-3-(trimethylsilyl)cyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-phenyl-3-(trimethylsilyl)cyclopropanecarboxylate is an organic compound with the molecular formula C14H20O2Si. It is a cyclopropane derivative, characterized by the presence of a phenyl group, a trimethylsilyl group, and a methyl ester functional group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-phenyl-3-(trimethylsilyl)cyclopropanecarboxylate typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of phenylacetylene with trimethylsilyldiazomethane in the presence of a catalyst such as rhodium or copper. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or toluene. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for Methyl 2-phenyl-3-(trimethylsilyl)cyclopropanecarboxylate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-phenyl-3-(trimethylsilyl)cyclopropanecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl group, where nucleophiles like fluoride ions can replace the trimethylsilyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Tetrabutylammonium fluoride in tetrahydrofuran.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with new functional groups replacing the trimethylsilyl group.
Applications De Recherche Scientifique
Methyl 2-phenyl-3-(trimethylsilyl)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules and natural product synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclopropane derivatives.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl 2-phenyl-3-(trimethylsilyl)cyclopropanecarboxylate involves its reactivity due to the strained cyclopropane ring and the presence of the trimethylsilyl group. The cyclopropane ring is highly reactive and can undergo ring-opening reactions, while the trimethylsilyl group can be easily substituted by nucleophiles. These features make the compound a versatile intermediate in various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-phenylcyclopropanecarboxylate: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
Ethyl 2-phenyl-3-(trimethylsilyl)cyclopropanecarboxylate: Similar structure but with an ethyl ester instead of a methyl ester, leading to variations in physical properties and reactivity.
Phenylcyclopropane: Simplified structure without the ester or trimethylsilyl groups, used in different contexts in organic synthesis.
Uniqueness
Methyl 2-phenyl-3-(trimethylsilyl)cyclopropanecarboxylate is unique due to the combination of the cyclopropane ring, phenyl group, trimethylsilyl group, and methyl ester. This combination imparts distinct reactivity patterns and makes it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
918432-06-1 |
|---|---|
Formule moléculaire |
C14H20O2Si |
Poids moléculaire |
248.39 g/mol |
Nom IUPAC |
methyl 2-phenyl-3-trimethylsilylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C14H20O2Si/c1-16-14(15)12-11(13(12)17(2,3)4)10-8-6-5-7-9-10/h5-9,11-13H,1-4H3 |
Clé InChI |
POWDUDIHHVUQED-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1C(C1[Si](C)(C)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[g]quinoline-5,10-dione, 4-(methoxymethyl)-](/img/structure/B11866437.png)
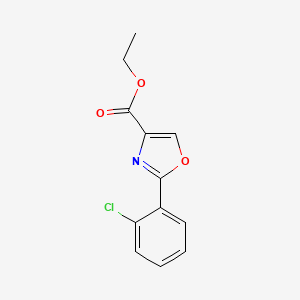

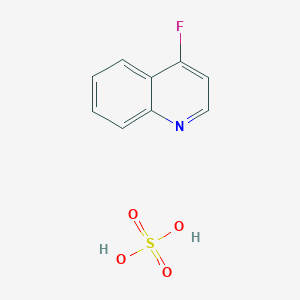
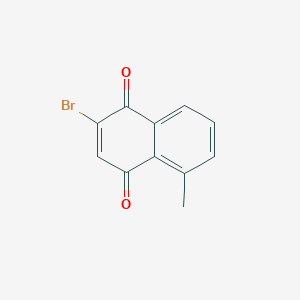
![tert-Butyl 3-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate](/img/structure/B11866494.png)
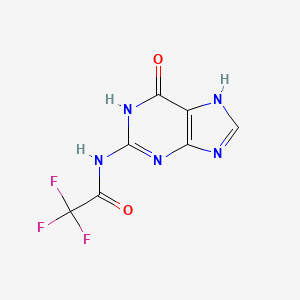
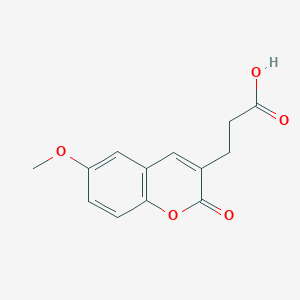
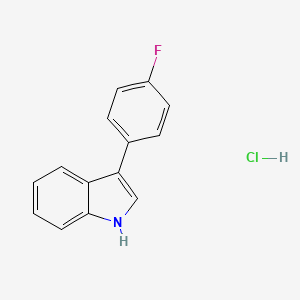
![2-fluoro-N-[1-(1H-indol-3-yl)propan-2-yl]-2-methylpropan-1-amine](/img/structure/B11866520.png)
